molecular formula C14H23N3O2 B11045160 2-[4-(But-2-ynoyl)piperazin-1-YL]-NN-diethylacetamide

2-[4-(But-2-ynoyl)piperazin-1-YL]-NN-diethylacetamide

Cat. No.: B11045160
M. Wt: 265.35 g/mol
InChI Key: OIAXKOGEXDXJGT-UHFFFAOYSA-N
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Description

2-[4-(But-2-ynoyl)piperazin-1-YL]-NN-diethylacetamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a but-2-ynoyl group and an NN-diethylacetamide moiety, which contributes to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(But-2-ynoyl)piperazin-1-YL]-NN-diethylacetamide typically involves the reaction of piperazine derivatives with but-2-ynoic acid or its derivatives under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process is designed to ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form for various applications.

Chemical Reactions Analysis

Types of Reactions

2-[4-(But-2-ynoyl)piperazin-1-YL]-NN-diethylacetamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with different functional groups, while substitution reactions can produce a variety of substituted analogs with diverse chemical properties.

Scientific Research Applications

2-[4-(But-2-ynoyl)piperazin-1-YL]-NN-diethylacetamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[4-(But-2-ynoyl)piperazin-1-YL]-NN-diethylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.

    2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: Studied for their affinity to alpha1-adrenergic receptors.

Uniqueness

2-[4-(But-2-ynoyl)piperazin-1-YL]-NN-diethylacetamide is unique due to its specific substitution pattern and the presence of both the but-2-ynoyl and NN-diethylacetamide groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H23N3O2

Molecular Weight

265.35 g/mol

IUPAC Name

2-(4-but-2-ynoylpiperazin-1-yl)-N,N-diethylacetamide

InChI

InChI=1S/C14H23N3O2/c1-4-7-13(18)17-10-8-15(9-11-17)12-14(19)16(5-2)6-3/h5-6,8-12H2,1-3H3

InChI Key

OIAXKOGEXDXJGT-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)CN1CCN(CC1)C(=O)C#CC

Origin of Product

United States

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